molecular formula C16H16F3N3O5S B2616395 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396814-87-1

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2616395
CAS No.: 1396814-87-1
M. Wt: 419.38
InChI Key: UTXGTSVVMYAZSH-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique combination of functional groups, including a benzodioxine ring, a sulfonyl group, an oxadiazole ring, and a piperidine ring

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O5S/c17-16(18,19)15-21-20-14(27-15)10-3-5-22(6-4-10)28(23,24)11-1-2-12-13(9-11)26-8-7-25-12/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGTSVVMYAZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxine ring, followed by the introduction of the sulfonyl group. The oxadiazole ring is then synthesized and attached to the piperidine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodioxine compounds exhibit notable anticancer properties. For instance, certain 1,4-benzodioxane derivatives have been shown to possess cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics . The incorporation of the trifluoromethyl group may enhance these effects by improving the compound's lipophilicity and metabolic stability.

Anti-inflammatory Effects

Compounds similar to 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine have demonstrated significant anti-inflammatory activities. Studies have linked the benzodioxine structure with the inhibition of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Research on related benzodioxine derivatives suggests they can inhibit bacterial growth and could be developed into new antibiotics or adjunct therapies for resistant infections .

Drug Development

The structural features of this compound make it a candidate for drug development targeting various diseases. Its ability to modulate biological pathways suggests it could be effective in treating conditions such as hypertension and benign prostatic hyperplasia due to its sulfonamide group .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Research in this area focuses on modifying substituents on the piperidine ring and the oxadiazole moiety to enhance desired biological activities while minimizing side effects .

Case Studies

StudyFindings
Vazquez et al. (2020)Demonstrated anti-inflammatory activity of benzodioxine analogs with specific substituents enhancing efficacy .
DrugBank AnalysisIdentified potential therapeutic applications in treating inflammation-related disorders through MIF antagonism .
SCIRP ResearchHighlighted anticancer activities of 1,4-benzodioxane derivatives in vitro against various cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperazine
  • 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]morpholine
  • 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyrrolidine

Uniqueness: The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical stability, and reactivity profiles, making it a valuable compound for various research and industrial purposes.

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and anticancer activities, and discusses relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O5SC_{17}H_{16}N_4O_5S, with a molecular weight of approximately 376.4 g/mol. The compound contains a benzodioxine moiety, which has been linked to various biological activities.

Anti-inflammatory Activity

Research indicates that derivatives of benzodioxane exhibit significant anti-inflammatory properties. For instance, compounds containing the benzodioxane structure have shown effectiveness in inhibiting inflammatory pathways. A study highlighted that certain benzodioxane derivatives can inhibit the expression of pro-inflammatory cytokines, which suggests a potential therapeutic application in treating inflammatory diseases .

Anticancer Activity

Several studies have reported the anticancer potential of benzodioxane derivatives. Specifically, compounds similar to 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine have demonstrated cytotoxic effects against various cancer cell lines. For example, a compound with a similar structure was found to inhibit cell proliferation in ovarian carcinoma models . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth.

Case Studies

  • Study on Inflammatory Response : A study conducted by Vazquez et al. demonstrated that a benzodioxane derivative with an acetic acid substituent exhibited notable anti-inflammatory activity. The research emphasized the importance of the position of substituents on the benzodioxane ring for optimizing biological activity .
  • Antitumor Activity Investigation : Another significant study explored the efficacy of benzodioxane-based compounds against prostate cancer cells. The findings indicated that these compounds could inhibit tumor growth and induce apoptosis through modulation of specific cellular pathways .

Research Findings

The following table summarizes key findings related to the biological activity of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine:

Activity Mechanism Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
CytotoxicityInhibition of cell proliferation

Q & A

Q. Key Variables :

  • Reaction time and solvent : DMF enhances nucleophilicity, while LiH promotes deprotonation.
  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps .

Which spectroscopic techniques are most effective for structural elucidation, and how are spectral contradictions resolved?

Q. Basic Research Focus

  • IR spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functionalities .
  • ¹H-NMR : Piperidine protons (δ 1.5–3.0 ppm) and benzodioxine aromatic protons (δ 6.8–7.2 ppm) are diagnostic. Trifluoromethyl groups appear as singlets (δ ~3.8 ppm) .
  • EI-MS : Molecular ion peaks (e.g., m/z 450–500) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

Q. Contradiction Resolution :

  • Discrepancies in aromatic proton splitting (e.g., due to rotational isomerism) are resolved using 2D NMR (COSY, HSQC) or temperature-variable NMR .

How can Design of Experiments (DoE) optimize reaction yields and purity in multi-step syntheses?

Advanced Research Focus
DoE Approach :

  • Factors : Reaction time, temperature, stoichiometry, and solvent polarity.

  • Response Variables : Yield, purity (HPLC), by-product formation.

  • Example Optimization :

    FactorLow LevelHigh LevelOptimal Value
    Reaction Time (Step 3)4 hrs6 hrs5 hrs
    LiH Equivalents1.2 eq1.5 eq1.3 eq
    DMF Volume (mL/g)102015

Outcome : A 15% yield increase (from 55% to 70%) was achieved by balancing reaction kinetics and reagent efficiency .

What computational strategies are used to predict reactivity and guide synthetic design?

Q. Advanced Research Focus

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states for sulfonylation and nucleophilic substitution steps .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on intermediate stability .
  • Machine Learning : Trained datasets from analogous 1,3,4-oxadiazole syntheses prioritize reaction conditions with >80% success rates .

Case Study : Computational screening identified DMF as superior to THF for minimizing by-products (validated experimentally) .

How are biological activities (e.g., antibacterial) evaluated for structurally similar compounds?

Q. Basic Research Focus

  • Assay Design :

    • Microbial Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
    • Protocol : Broth microdilution (MIC determination) and zone-of-inhibition assays .
  • Structure-Activity Relationship (SAR) :

    Substituent (R)MIC (µg/mL, S. aureus)
    -CF₃12.5
    -CH₃25.0
    -NO₂50.0

Interpretation : Electron-withdrawing groups (e.g., -CF₃) enhance antibacterial potency due to increased membrane permeability .

What strategies mitigate challenges in scaling up laboratory-scale syntheses?

Q. Advanced Research Focus

  • Process Intensification :
    • Continuous Flow Chemistry : Reduces reaction time from 6 hrs (batch) to 2 hrs for oxadiazole formation .
    • In-line Analytics : PAT (Process Analytical Technology) monitors intermediates via FTIR/Raman spectroscopy.
  • By-product Management :
    • Chromatography-Free Purification : Acid-base extraction removes unreacted sulfonyl chlorides .

Scalability Case : Pilot-scale synthesis achieved 85% purity (vs. 90% lab-scale) with <5% yield loss .

How do steric and electronic effects of the trifluoromethyl group influence reactivity?

Q. Advanced Research Focus

  • Steric Effects : The -CF₃ group increases torsional strain in the oxadiazole ring, slowing nucleophilic substitution by ~20% compared to -CH₃ analogs (kinetic studies) .
  • Electronic Effects :
    • Hammett Constants : σₚ = 0.54 for -CF₃ vs. σₚ = -0.17 for -CH₃, indicating strong electron-withdrawing effects.
    • Impact : Stabilizes transition states in sulfonylation, reducing activation energy (ΔG‡ = 85 kJ/mol vs. 95 kJ/mol for -CH₃) .

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